

Spectroscopic Analysis of 1,8-Diphenyl-9H-carbazole: A Technical Guide

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Compound of Interest		
Compound Name:	1,8-Diphenyl-9H-carbazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **1,8-Diphenyl-9H-carbazole**, a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of established experimental protocols for similar carbazole derivatives and predicted spectroscopic data based on foundational chemical principles and existing literature on related compounds.

Introduction to 1,8-Diphenyl-9H-carbazole

Carbazole and its derivatives are key structural motifs in a vast array of functional organic materials and biologically active molecules. The substitution pattern on the carbazole core profoundly influences its electronic, photophysical, and pharmacological properties. The 1,8-diphenyl substitution introduces significant steric hindrance, which can impact molecular planarity, crystal packing, and intermolecular interactions, thereby tuning its material properties. Spectroscopic analysis is paramount for the structural elucidation and purity assessment of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data for **1,8-Diphenyl-9H-carbazole**. These



predictions are based on the analysis of the parent carbazole molecule and the known substituent effects of phenyl groups on aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **1,8-Diphenyl-9H-carbazole**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-7	7.30 - 7.40	d	~ 7.5
H-3, H-6	7.15 - 7.25	t	~ 7.5
H-4, H-5	8.05 - 8.15	d	~ 7.8
N-H	8.20 - 8.40	br s	-
Phenyl H (ortho)	7.50 - 7.60	m	-
Phenyl H (meta, para)	7.35 - 7.45	m	-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The broad singlet (br s) for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,8-Diphenyl-9H-carbazole**



Carbon Atoms	Predicted Chemical Shift (δ, ppm)	
C-1, C-8	133 - 136	
C-2, C-7	120 - 123	
C-3, C-6	126 - 129	
C-4, C-5	111 - 114	
C-4a, C-4b	123 - 126	
C-8a, C-9a	139 - 142	
Phenyl C (ipso)	140 - 143	
Phenyl C (ortho)	129 - 132	
Phenyl C (meta)	128 - 131	
Phenyl C (para)	127 - 130	

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Representative FT-IR Data

Table 3: Representative FT-IR Vibrational Frequencies for 1,8-Diphenyl-9H-carbazole

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
N-H Stretch	3400 - 3450	Medium, Sharp
Aromatic C-H Stretch	3000 - 3100	Medium
C=C Aromatic Ring Stretch	1600 - 1620, 1450 - 1500	Strong, Medium
C-N Stretch	1310 - 1340	Strong
Aromatic C-H Out-of-Plane Bend	720 - 760	Strong

Sample Preparation: KBr pellet.



Experimental Protocols

The following are detailed, generalized methodologies for conducting NMR and FT-IR analyses on carbazole derivatives like **1,8-Diphenyl-9H-carbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the 1,8-Diphenyl-9H-carbazole sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength for better resolution.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).



- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the solvent or TMS peak.
 - Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry both the 1,8-Diphenyl-9H-carbazole sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: A standard FT-IR spectrometer.

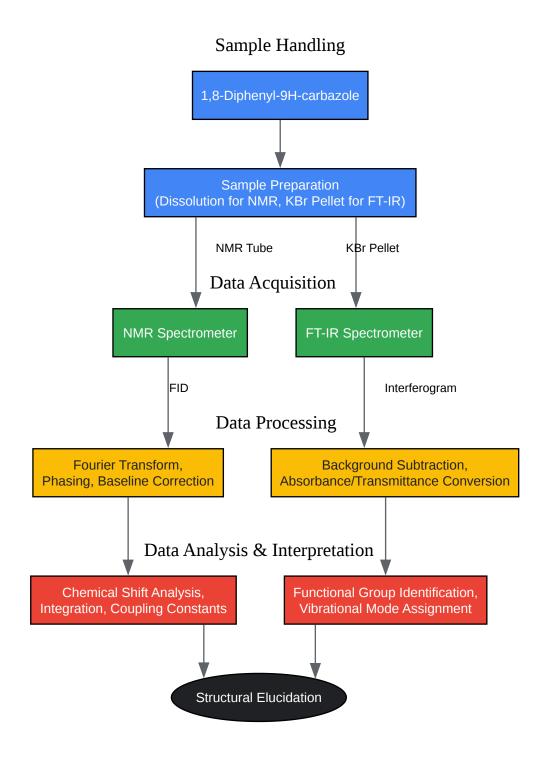


- ∘ Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: Run a background scan with an empty sample compartment or a pure KBr pellet.
- Data Acquisition and Processing:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.





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Caption: General workflow for the spectroscopic analysis of 1,8-Diphenyl-9H-carbazole.

Caption: Chemical structure of **1,8-Diphenyl-9H-carbazole** with atom numbering.







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